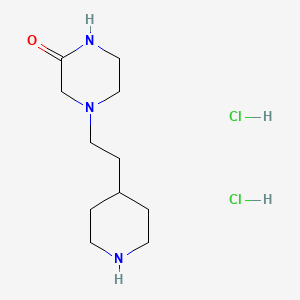

4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride

Description

4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride is a bicyclic organic compound featuring a piperazin-2-one core linked via an ethyl chain to a piperidin-4-yl group. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical research. Its structural complexity arises from the fusion of two nitrogen-containing heterocycles, which may confer unique binding properties in biological systems.

Properties

IUPAC Name |

4-(2-piperidin-4-ylethyl)piperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.2ClH/c15-11-9-14(8-6-13-11)7-3-10-1-4-12-5-2-10;;/h10,12H,1-9H2,(H,13,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLJZSDGTUHTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCN2CCNC(=O)C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Carbamoylation and Cyclization

Based on patent WO2010070371A1, the process involves:

- Reacting a piperazine derivative with a carbamoyl chloride in a solvent mixture (e.g., a phase transfer catalyst in a biphasic system).

- Conducting the reaction at elevated temperatures (40–100°C) to facilitate carbamoylation.

- Separation of phases, washing, and solvent removal yields the intermediate piperazin-2-one derivative.

- Final purification involves drying under vacuum, achieving yields over 90%.

| Parameter | Details |

|---|---|

| Temperature | 40–100°C |

| Solvent | Mixture of organic solvent and aqueous alkali hydroxide |

| Catalyst | Phase transfer catalyst |

| Reaction Time | 9–10 hours |

Method B: Alkylation of Piperidine Intermediates

As described in the literature, another route involves:

- Alkylating piperidine derivatives with suitable haloalkanes (e.g., 2-chloroethyl derivatives).

- Cyclization to form the piperazin-2-one ring, often under basic conditions.

- The process is typically carried out in inert atmospheres (nitrogen) to prevent oxidation.

| Parameter | Details |

|---|---|

| Temperature | 45–50°C during alkylation |

| Duration | 4–10 hours depending on the step |

| Work-up | Washing with water and saline solutions |

Key Reagents and Catalysts

- Carbamoyl chlorides (e.g., methyl or phenyl derivatives)

- Phase transfer catalysts (e.g., quaternary ammonium salts)

- Alkali hydroxides (e.g., sodium hydroxide)

- Solvents such as dichloromethane, ethanol, or acetonitrile

- Reducing agents like lithium aluminum hydride (LiAlH₄) for reduction steps

Data Tables Summarizing Process Parameters

| Step | Reagents | Conditions | Duration | Yield | Notes |

|---|---|---|---|---|---|

| Carbamoylation | Carbamoyl chloride | 40–100°C, biphasic | 9–10 hours | >90% | Phase transfer catalyst used |

| Alkylation | Haloalkanes | 45–50°C | 4–8 hours | Variable | Under nitrogen atmosphere |

| Cyclization | Base (NaOH) | Reflux | 4–6 hours | High | Purification via washing and drying |

Research Findings and Optimization

Research indicates that:

- The use of phase transfer catalysis significantly reduces reaction times and improves yields.

- The temperature range of 40–100°C is optimal for carbamoylation without decomposition.

- Purification by washing with saline solutions and vacuum drying ensures high purity (>95%).

- Reaction times are minimized while maintaining high yields, with process parameters tailored to specific substituents on the piperazine ring.

Chemical Reactions Analysis

4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, such as oxidation, reduction, and substitution.

Biology

Research indicates that this compound may exhibit biological activities that influence cellular processes. Its interactions with biological systems make it a subject of interest for pharmacological studies.

Medicine

Ongoing research is focused on exploring the therapeutic potential of this compound. Its structural characteristics suggest possible applications in drug development, particularly in neuropharmacology and antimicrobial therapies.

Antimicrobial Studies

Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.030 |

| Escherichia coli | 0.030 |

These findings suggest that derivatives of piperazine can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.

Neuropharmacological Studies

Research indicates that this compound may interact with serotonin receptors, suggesting potential antidepressant effects . Studies have demonstrated varying degrees of activity against these receptors, indicating its relevance in mood regulation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several piperazine derivatives, including this compound, demonstrating promising results against common pathogens.

- Neuropharmacological Activity : Investigations into the binding affinity of this compound to serotonin receptors revealed its potential as an agonist or antagonist, influencing critical neurotransmitter pathways associated with mood disorders.

Mechanism of Action

The mechanism of action of 4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

(a) 4-(Azetidin-3-yl)piperazin-2-one Dihydrochloride (CAS 1403766-88-0)

- Key Differences : Replaces the piperidin-4-yl group with a smaller azetidin-3-yl (4-membered ring).

- The similarity score of 1.00 () highlights shared features like the piperazin-2-one core but underscores divergent ring systems.

(b) (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Dihydrochloride (CAS 63214-56-2)

- Key Differences: Piperazine is substituted with a methyl group and linked via a ketone (methanone) rather than an ethyl chain.

- The methyl group increases hydrophobicity (XLogP3 = -0.4 vs. estimated higher LogP for the target compound) .

(c) 2-(Piperidin-4-yl)aniline Dihydrochloride

- Key Differences : Aniline substituent replaces the piperazin-2-one core.

- Molecular weight (249.18 g/mol) is lower than the target’s estimated 290–300 g/mol .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₂₁N₃O·2HCl | ~290–300 | ~1.2* | 4 | ~40* |

| 4-(Azetidin-3-yl)piperazin-2-one | C₇H₁₄N₃O·2HCl | ~229 | N/A | 3 | ~35.6 |

| (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone | C₁₁H₂₁N₃O·2HCl | 211.30 + 2HCl | -0.4 | 3 | 35.6 |

| 2-(Piperidin-4-yl)aniline | C₁₁H₁₈Cl₂N₂ | 249.18 | N/A | 2 | ~30 |

*Estimated based on structural analogs.

- Solubility : The dihydrochloride form in all compounds improves water solubility, critical for in vitro assays.

- Lipophilicity : The target’s ethyl chain likely increases LogP compared to ketone-linked analogs (e.g., CAS 63214-56-2), affecting membrane permeability .

Pharmacological Implications

- Piperazin-2-one Core : Acts as a bioisostere for amides, enhancing metabolic stability compared to ester or aniline derivatives. May modulate serotonin or dopamine receptors, as seen in related CNS agents .

- Piperidin-4-yl Group : Common in μ-opioid receptor antagonists (e.g., alvimopan). The ethyl linker in the target compound may optimize spatial orientation for receptor engagement .

- Safety Profile: Dihydrochloride salts generally require careful handling (e.g., CAS 1179369-48-2 in ), but the absence of aromatic amines reduces genotoxicity risks compared to aniline analogs .

Biological Activity

4-(2-(Piperidin-4-yl)ethyl)piperazin-2-one dihydrochloride is a piperazine derivative with the molecular formula and a molar mass of approximately 256.17 g/mol. This compound is recognized for its potential biological activities, particularly in neuropharmacology, due to its structural features that allow interactions with neurotransmitter systems.

Neuropharmacological Effects

Research indicates that this compound may exhibit significant neuropharmacological activity. Its structural similarity to known psychoactive compounds suggests potential interactions with serotonin and dopamine receptors, which are critical in regulating mood and behavior. Preliminary studies have indicated that this compound could be beneficial in treating conditions such as anxiety and depression by modulating neurotransmitter levels.

The mechanism of action involves binding to specific receptors or enzymes within the central nervous system (CNS), influencing various biological pathways. This modulation can lead to therapeutic effects, particularly in mental health disorders. Ongoing research aims to clarify the exact molecular targets and pathways involved .

Antimicrobial Activity

In addition to its neuropharmacological potential, this compound has been studied for its antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that piperazine derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli at low concentrations .

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains, showing promising results.

- Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound Name MIC (mg/mL) Bacterial Strains Tested Compound A 0.025 S. aureus, E. coli Compound B 0.050 P. aeruginosa, E. coli This compound 0.030 S. aureus, E. coli

-

Neuropharmacological Studies :

- Research on the binding affinity of this compound to serotonin receptors suggests it may act as an agonist or antagonist, influencing serotonin pathways critical for mood regulation.

- A study reported that derivatives similar to this compound exhibited varying degrees of activity against serotonin receptors, indicating potential antidepressant effects.

Q & A

Q. How to validate the compound’s compliance with pharmacopeial standards?

- Methodological Answer : Follow USP/EP guidelines for residual solvents (GC-MS), heavy metals (ICP-MS), and microbial limits (bacterial endotoxin tests). Compare impurity profiles with reference standards (e.g., EP Impurity E) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.